molecular formula C30H26F4N6O B606040 Berotralstat CAS No. 1809010-50-1

Berotralstat

货号: B606040
CAS 编号: 1809010-50-1
分子量: 562.6 g/mol
InChI 键: UXNXMBYCBRBRFD-MUUNZHRXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

BCX-7353 的合成涉及几个关键步骤,从 3-氨基苯甲醛开始。该过程包括环化、氨化还原和氧化反应。 中间体 1-[3-[[[(1,1-二甲基乙氧基)羰基]氨基]甲基]苯基]-3-(三氟甲基)-1H-吡唑-5-甲酸是通过这些反应制备的 .

工业生产方法

BCX-7353 的工业生产旨在快速、便捷、经济和环保。 该工艺使用易于获得的原料,适合大规模生产 .

化学反应分析

Metabolic Reactions

Berotralstat undergoes hepatic metabolism primarily via CYP2D6 and CYP3A4, with eight detectable metabolites accounting for ≤7.8% of total radioactivity in radiolabeled studies .

Table 2: Metabolic Pathway Characteristics

ParameterDetailSource
Primary EnzymesCYP2D6 (moderate), CYP3A4 (low)
Key MetabolitesOxidative products (uncharacterized)
Unchanged Drug in Plasma34% (300 mg dose)
ExcretionFeces (79%), Urine (9%)

Notable Findings :

  • CYP Inhibition : this compound moderately inhibits CYP2D6 (IC₅₀ = 3.2 µM) and CYP3A4 (IC₅₀ = 8.9 µM) .
  • Protein Binding : 99% plasma protein binding limits free drug availability for metabolic reactions .

Salt Formation

This compound dihydrochloride is prepared by treating the free base with HCl gas in isopropanol, yielding a white crystalline solid (mp: 198–202°C) .

Crystallization Conditions :

  • Solvent System : Isopropanol/water (4:1 v/v)
  • Purity : ≥99.5% by HPLC

Degradation Pathways

  • Hydrolysis : Susceptible to acidic hydrolysis at the amide bond (pH <2) .
  • Oxidation : Trifluoromethyl group shows stability under ambient conditions but degrades under strong oxidizers .

Analytical Characterization Reactions

MethodApplicationKey DataSource
XRPDPolymorph identification (Form B4)Peaks at 8.9°, 17.8°, 26.7° 2θ
HPLC-MSMetabolic profilingm/z 563.2 [M+H]⁺
TGA/DSCThermal stabilityΔH = 152 J/g, 1.2% weight loss at 150°C

科学研究应用

Clinical Trials

The efficacy of berotralstat has been primarily established through two pivotal clinical trials: APeX-2 and APeX-J.

  • APeX-2 Trial : This phase 3 trial involved 121 patients with HAE due to C1 inhibitor deficiency. Participants were randomized to receive either this compound at doses of 110 mg or 150 mg or a placebo for 24 weeks. Results indicated that the 150 mg dose reduced the mean monthly attack rate from 2.35 to 1.31 attacks (a reduction of 44.2%), while the 110 mg dose resulted in a reduction to 1.65 attacks per month .
  • APeX-J Trial : This study further confirmed the findings of APeX-2, showing a similar reduction in attack rates among participants receiving this compound compared to placebo .

Real-World Evidence

Recent studies have provided insights into the real-world effectiveness of this compound:

  • A study conducted from June 2022 to May 2023 reported that patients switching from plasma-derived C1 inhibitor therapy to this compound experienced a significant decrease in attack frequency from an average of 3.3 to 1.6 attacks per month (approximately 52% reduction) .
  • Another survey indicated high patient satisfaction and adherence rates with this compound, suggesting that patients prefer this oral therapy over traditional intravenous treatments .

Safety Profile

This compound has demonstrated a favorable safety profile across clinical trials and real-world studies:

  • Common treatment-emergent adverse events included gastrointestinal issues such as abdominal pain, diarrhea, and vomiting; however, these were generally mild and transient .
  • In long-term follow-up studies, no serious drug-related adverse events were reported, affirming its safety for chronic use in HAE patients .

Summary of Clinical Findings

StudyDose (mg)Monthly Attack Rate (Baseline)Monthly Attack Rate (Post-Treatment)Reduction (%)
APeX-21502.351.3144.2
APeX-21102.351.6530
Real-WorldN/A3.31.6~52

Long-Term Outcomes

Longitudinal studies indicate that the efficacy of this compound may improve over time, with some patients experiencing up to a 79% reduction in attack frequency after extended treatment periods . This finding highlights its potential as a first-line therapy for long-term management of HAE.

作用机制

BCX-7353 通过选择性抑制血浆激肽释放酶发挥作用,血浆激肽释放酶是一种参与释放缓激肽的酶。缓激肽是一种主要的生物肽,它促进与遗传性血管性水肿发作相关的肿胀和疼痛。 通过阻断血浆激肽释放酶的酶活性,BCX-7353 阻止缓激肽的形成,从而降低血管性水肿发作的频率和严重程度 .

相似化合物的比较

类似化合物

    依卡替班: 另一种用于治疗遗传性血管性水肿的血浆激肽释放酶抑制剂。

    伊卡替班: 缓激肽 B2 受体拮抗剂,用于遗传性血管性水肿发作的急性治疗。

    拉纳德鲁单抗: 一种单克隆抗体,可抑制血浆激肽释放酶,用于预防遗传性血管性水肿发作。

BCX-7353 的独特之处

BCX-7353 的独特之处在于其口服生物利用度和每日一次的给药方案,使其成为患者的便捷选择。 与需要皮下或静脉注射的其他治疗方法不同,BCX-7353 可以口服,从而提高患者依从性和生活质量 .

生物活性

Berotralstat, marketed under the name Orladeyo, is an orally bioavailable inhibitor of plasma kallikrein, a serine protease involved in the kinin-kallikrein system. It is primarily indicated for the prophylaxis of hereditary angioedema (HAE) attacks. This compound has gained attention due to its unique mechanism of action and its ability to significantly reduce the frequency of angioedema attacks in patients with HAE.

This compound selectively inhibits plasma kallikrein, which is responsible for the cleavage of kininogen to release bradykinin. Elevated levels of bradykinin lead to increased vascular permeability and resultant swelling, characteristic of HAE. By inhibiting this enzyme, this compound effectively lowers bradykinin levels, thereby reducing the frequency and severity of angioedema attacks .

Pharmacokinetics

  • Dosing : The recommended dose is 150 mg once daily.
  • Metabolism : this compound is metabolized by CYP2D6 and CYP3A4, with a low turnover rate. At steady state, it has been shown to have a mean corrected QT interval increase that remains below clinically significant thresholds .
  • Elimination : The compound has a significant volume of distribution (3123 L) and exhibits moderate inhibition of CYP enzymes, which may have implications for drug interactions .

Randomized Controlled Trials

Several key studies have evaluated the efficacy of this compound:

  • APeX-2 Trial : This phase 3 trial demonstrated that this compound significantly reduced the frequency of HAE attacks compared to placebo. Patients receiving 150 mg experienced a reduction from an average of 3.33 attacks per month to 1.50 after six months .
  • APeX-J Trial : Conducted in Japan, this study further confirmed the efficacy of this compound in reducing HAE attack rates among patients with type 1 or 2 HAE. The results indicated a significant reduction in attacks from 2.18 per month on placebo to 1.11 per month on this compound .

Long-Term Prophylaxis

A retrospective analysis highlighted the long-term benefits of this compound over six months, showing sustained reductions in attack rates across different patient groups (HAE type I, HAE-nC1-INH, AAE-C1-INH) with notable improvements in quality of life metrics such as the Angioedema Quality of Life Questionnaire (AE-QoL) and Angioedema Control Test (AECT) scores .

StudyPatient GroupBaseline Attacks/MonthPost-Treatment Attacks/MonthAE-QoL Change
APeX-2HAE Type I3.331.50-24.1
APeX-JHAE Type I/IIN/A1.11N/A
RetrospectiveHAE-nC1-INH3.81.0-8.0

Safety Profile

This compound has been generally well-tolerated among patients in clinical trials, with common adverse events including nasopharyngitis and abdominal pain . The safety data indicate that while there are some mild side effects, they do not outweigh the benefits provided by the drug in reducing angioedema attacks.

Case Studies

In real-world settings, adherence to this compound therapy has been reported as high among patients, with studies indicating that patients prefer oral prophylactic therapies over injectable options . This preference likely contributes to improved compliance and long-term outcomes.

属性

IUPAC Name

2-[3-(aminomethyl)phenyl]-N-[5-[(R)-(3-cyanophenyl)-(cyclopropylmethylamino)methyl]-2-fluorophenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26F4N6O/c31-24-10-9-22(28(37-17-18-7-8-18)21-5-1-3-19(11-21)15-35)13-25(24)38-29(41)26-14-27(30(32,33)34)39-40(26)23-6-2-4-20(12-23)16-36/h1-6,9-14,18,28,37H,7-8,16-17,36H2,(H,38,41)/t28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNXMBYCBRBRFD-MUUNZHRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(C2=CC(=C(C=C2)F)NC(=O)C3=CC(=NN3C4=CC=CC(=C4)CN)C(F)(F)F)C5=CC=CC(=C5)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1CN[C@@H](C2=CC(=C(C=C2)F)NC(=O)C3=CC(=NN3C4=CC=CC(=C4)CN)C(F)(F)F)C5=CC=CC(=C5)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26F4N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401336676
Record name Berotralstat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401336676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

562.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Hereditary angioedema (HAE) is a rare genetic disorder associated with severe swelling of the skin and upper airway. It is caused by mutations in the regulatory or coding regions of the gene that encodes C1 inhibitor (SERPING1), which result in either a deficiency (type I) or dysfunction (type II) of C1 inhibitor (C1 esterase inhibitor, C1-INH). C1 inhibitor is a serine protease inhibitor that normally regulates bradykinin production by covalently binding to and inactivating plasma kallikrein. Plasma kallikrein is a protease that cleaves high-molecular-weight-kininogen (HMWK) to generate cleaved HMWK (cHMWK). During HAE attacks, the levels of plasma kallikrein fall, leading to the cleavage of high-molecular-weight-kininogen and the release of bradykinin, a potent vasodilator that increases vascular permeability. Bradykinin plays a major role in promoting edema and pain associated with HAE. Patients with HAE cannot properly regulate plasma kallikrein activity due to the deficiency or dysfunction of a serum inhibitor of C1 inhibitor, leading to uncontrolled increases in plasma kallikrein activity and recurrent angioedema attacks. Berotralstat is a potent inhibitor of plasma kallikrein that works by binding to plasma kallikrein and blocking its proteolytic activity, thereby controlling excess bradykinin generation.
Record name Berotralstat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15982
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1809010-50-1
Record name Berotralstat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809010501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Berotralstat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15982
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Berotralstat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401336676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BEROTRALSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZA0KB1BDQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。